molecular formula C16H16N4O B5751949 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No.: B5751949
M. Wt: 280.32 g/mol
InChI Key: ZBEAKSDKRGYEBE-GZTJUZNOSA-N
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Description

2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone, also known as EBIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIH is a hydrazone derivative that has been synthesized through various methods and has been extensively studied for its biological and physiological effects.

Mechanism of Action

The mechanism of action of 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound has antitumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is its potential as a therapeutic agent for cancer and bacterial infections. This compound has shown promising results in inhibiting the growth of cancer cells and bacteria in vitro and in vivo. Another advantage of this compound is its relative ease of synthesis. This compound can be synthesized through various methods using readily available starting materials.
One limitation of this compound is its limited solubility in water. This can make it difficult to administer this compound in vivo. Another limitation of this compound is its potential toxicity. Further studies are needed to determine the toxicity of this compound and its potential side effects.

Future Directions

For research on 2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone include further studies on its mechanism of action, toxicity, and potential side effects. Additional studies are needed to determine the efficacy of this compound in animal models of cancer and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, research on the potential applications of this compound in materials science, such as in the development of sensors or catalysts, is also a promising avenue for future research.

Synthesis Methods

2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone can be synthesized through various methods, including the reaction of 2-ethoxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. Another method involves the reaction of 2-ethoxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of ethanol and sodium hydroxide, followed by recrystallization.

Scientific Research Applications

2-ethoxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has shown potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its antitumor and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also shown promising results in inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-21-15-10-6-3-7-12(15)11-17-20-16-18-13-8-4-5-9-14(13)19-16/h3-11H,2H2,1H3,(H2,18,19,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAKSDKRGYEBE-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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